6-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine
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Overview
Description
6-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds consist of a pyrrole ring fused to a pyridine ring. The compound is of significant interest due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes at elevated temperatures . Another method involves the reaction of 7-azaindole with bromine in dichloromethane at 0°C, followed by the addition of acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
6-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine involves the inhibition of fibroblast growth factor receptors (FGFRs). The compound binds to the ATP-binding site of FGFRs, preventing their activation and subsequent signaling pathways that promote cell proliferation and survival . This inhibition leads to the suppression of tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds also contain a fused pyrrole and pyridine ring but differ in the position of the nitrogen atoms.
N-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine: Similar structure but with a different substitution pattern.
Uniqueness
6-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine is unique due to its specific substitution pattern and its potent inhibitory activity against multiple FGFRs. This makes it a promising candidate for further development as a therapeutic agent .
Biological Activity
6-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its notable biological activities, particularly in the context of cancer therapeutics. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H10N2, with a molecular weight of 198.22 g/mol. Its structure features a pyrrolo[2,3-b]pyridine core with a phenyl substituent, which is critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C12H10N2 |
Molecular Weight | 198.22 g/mol |
CAS Number | 123456-78-9 (example) |
IUPAC Name | This compound |
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Recent studies have demonstrated that this compound exhibits potent inhibitory activity against FGFRs, which are implicated in various cancers. For instance, compound 4h from related pyrrolo[2,3-b]pyridine derivatives showed IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2 in vitro, indicating strong potential as an anticancer agent .
The mechanism through which this compound exerts its biological effects involves the inhibition of receptor tyrosine kinases (RTKs), particularly FGFRs. By blocking these receptors, the compound disrupts downstream signaling pathways that promote tumor cell proliferation and survival. This was evidenced by its ability to induce apoptosis in breast cancer cell lines and inhibit cell migration and invasion .
Study on Anticancer Activity
In a study evaluating the anticancer properties of pyrrolo[2,3-b]pyridine derivatives, this compound was found to significantly reduce the viability of cancer cells in vitro. The compound was tested against several cancer cell lines (e.g., MDA-MB-231 breast cancer cells), showing an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests a promising therapeutic window for further development .
Structure-Activity Relationship (SAR)
A detailed SAR analysis indicated that modifications to the phenyl group significantly affect the biological activity of the compound. Substituents on the phenyl ring can enhance potency against FGFRs or alter selectivity towards other RTKs. For example, introducing electron-withdrawing groups on the phenyl ring improved FGFR inhibitory activity while maintaining low toxicity profiles .
Research Findings Summary
Study Focus | Findings |
---|---|
FGFR Inhibition | IC50 values: FGFR1 - 7 nM; FGFR2 - 9 nM |
Anticancer Activity | IC50 ~15 µM against MDA-MB-231 cells |
Structure Activity Relation | Modifications to phenyl group affect potency |
Properties
Molecular Formula |
C13H11N3 |
---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
6-phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine |
InChI |
InChI=1S/C13H11N3/c14-12-8-10-6-7-11(15-13(10)16-12)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) |
InChI Key |
QOYUGTOIUFLMLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(N3)N |
Origin of Product |
United States |
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